1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane
Description
1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane is a spirocyclic diamine featuring a bicyclic structure with two fused five-membered rings (spiro[4.4]nonane core). The nitrogen atoms are positioned at the 1- and 7-positions, with a branched pentan-3-yl substituent at the 1-position. Spirocyclic diamines are valued for their conformational rigidity, which enhances target selectivity and metabolic stability compared to linear or monocyclic analogues .
The pentan-3-yl substituent introduces moderate lipophilicity (logP ~2.5–3.0, estimated), which may optimize blood-brain barrier penetration for central nervous system (CNS) applications.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-pentan-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H24N2/c1-3-11(4-2)14-9-5-6-12(14)7-8-13-10-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
LWYRLPCNYOFXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCCC12CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable diazacyclic precursor with a pentyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted spirocyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Differences
The activity of spirocyclic diamines is highly dependent on:
- Core scaffold geometry (e.g., spiro[4.4]nonane vs. spiro[3.5]nonane).
- Substituent type and position (e.g., aryl vs. alkyl groups).
Table 1: Comparison of Key Diazaspiro Compounds
Key Observations
Core Scaffold Impact: The spiro[4.4]nonane core (as in 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane) generally confers higher S1R affinity (Ki ~1.8–11 nM) compared to spiro[3.5]nonane (Ki ~13 nM) or diazabicyclo[4.3.0]nonane (Ki ~10 nM) . However, piperazine-based linear diamines outperform spiro[4.4]nonane derivatives in M2 isoform activation (AC50 = 895 nM vs. inactive spiro analogues) .
Substituent Effects: Aryl groups (e.g., pyridinyl in 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane ) enhance S1R/S2R selectivity, while alkyl chains (e.g., pentan-3-yl) may improve metabolic stability and CNS penetration due to reduced polarity. In spiro[3.5]nonane derivatives, the positioning of hydrophobic substituents (e.g., benzyl vs. phenethyl) modulates intrinsic activity, switching compounds from agonists to antagonists .
Functional Selectivity: Compound 5b (spiro[3.5]nonane) acts as an S1R antagonist, reversing capsaicin-induced allodynia at 20 mg/kg, while 4b (same core) exhibits S1R agonism . This highlights the critical role of substituent regiochemistry.
Toxicity and Limitations
- Spiro[4.4]nonane derivatives show minimal cytotoxicity in HepG2 cells (IC50 >100 µM) , but alkyl substituents like pentan-3-yl may increase hepatotoxicity risks due to cytochrome P450 interactions.
Biological Activity
1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane features a spirocyclic structure that contributes to its unique biological properties. The presence of nitrogen atoms within the ring system can influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds related to diazaspiro structures exhibit significant anticancer properties. For instance, derivatives of diazaspiro compounds have shown efficacy against KRAS G12C mutations, which are prevalent in various solid tumors. These compounds act as covalent inhibitors, binding to specific sites on the KRAS protein and inhibiting its function, thus reducing tumor growth in vivo models .
Anticonvulsant Properties
Research on diazaspiro compounds has also highlighted their anticonvulsant potential. A study focusing on 1,3-diazaspiro[4.4]nonane derivatives demonstrated their ability to modulate neuronal excitability and reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the diazaspiro framework could enhance anticonvulsant efficacy .
Antimicrobial and Anti-inflammatory Effects
Preliminary investigations suggest that 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane may possess antimicrobial and anti-inflammatory properties. Compounds with similar structural motifs have been noted for their ability to inhibit bacterial growth and reduce inflammation in vitro. The exact mechanisms are still under exploration but may involve interactions with cellular signaling pathways or direct effects on microbial cell walls.
The biological activity of 1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or inflammation.
- Receptor Modulation : Interaction with specific receptors could lead to altered cellular signaling pathways.
- Covalent Binding : As seen with KRAS inhibitors, covalent interactions with target proteins can lead to prolonged effects.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
